10-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
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Description
Benzodiazepines are a class of drugs that are widely used in the treatment of several conditions, including anxiety, insomnia, seizures, and muscle spasms . They have a chemical structure based on a core formed by the fusion of benzene and diazepine rings .
Synthesis Analysis
Benzodiazepines can be synthesized through various methods. One common method involves the annulation of an imidazole ring to the amide group of various heterocycles in order to obtain imidazole carboxylic acid derivatives .Molecular Structure Analysis
The molecular structure of benzodiazepines is characterized by the fusion of benzene and diazepine rings . The specific structure of “10-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione” would need to be analyzed separately.Chemical Reactions Analysis
The chemical reactions involving benzodiazepines can vary depending on the specific compound and the conditions. For example, in an attempt to synthesize new derivatives of imidazo[1,5-a][1,5]benzodiazepine-3-carboxylic acid esters, unexpected 5-substituted ethyl oxazole-4-carboxylates were obtained as the main products .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(2-phenylethyl)-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-16-9-4-5-10-17(16)22(14-12-15-7-2-1-3-8-15)20(24)18-11-6-13-21(18)19/h1-5,7-10,18H,6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWUCXLIUCNQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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